Balanced Lipophilicity (XLogP3) for Optimized Membrane Permeability vs. 5-Amino-2,2'-bipyridine and 5-Bromo-2,2'-bipyridine
The compound exhibits an intermediate lipophilicity (XLogP3 = 1.5) compared to its non-brominated (XLogP3 = 1.0) and non-aminated (XLogP3 = 2.4) analogs [1][2][3]. This balanced value is crucial for optimizing membrane permeability in biological or sensor applications, as it avoids the extremes of being too polar (poor membrane crossing) or too lipophilic (poor aqueous solubility).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 5-Amino-2,2'-bipyridine: 1.0; 5-Bromo-2,2'-bipyridine: 2.4 |
| Quantified Difference | +0.5 vs. 5-amino analog; -0.9 vs. 5-bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm based on chemical structure [1][2][3]. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's performance in assays requiring cellular uptake or in the development of sensors operating at interfaces, making it a more suitable candidate than either analog for applications requiring a balanced hydrophilicity/lipophilicity profile.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 165691270, 5'-Bromo-[2,2'-bipyridin]-5-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/165691270. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 9877498, [2,2'-Bipyridin]-5-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9877498. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 10889870, 5-Bromo-2,2'-bipyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10889870. View Source
